1,1-Diphenylhexan-2-ol

Description

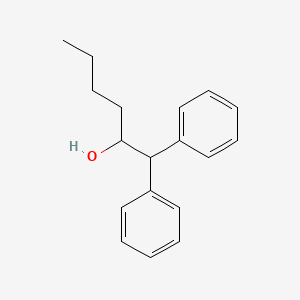

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenylhexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-2-3-14-17(19)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-19H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSGOKXSGOZRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,1 Diphenylhexan 2 Ol

Stereoselective Synthesis of 1,1-Diphenylhexan-2-ol and its Chiral Enantiomers

Stereoselective synthesis is crucial for producing specific isomers of chiral molecules like this compound, as different enantiomers and diastereomers can have distinct properties and biological activities. enamine.net The relationship between a drug's efficacy and its chirality has spurred significant research into methods that yield single-isomer drugs, which are often more potent and safer than racemic mixtures. researchgate.net A molecule with a single chiral center, like this compound, can exist as a pair of non-superimposable mirror images known as enantiomers. libretexts.org

Asymmetric Construction of the this compound Carbon Skeleton

The asymmetric construction of the carbon skeleton of this compound is primarily achieved through the enantioselective addition of a butyl nucleophile to the prochiral ketone, benzophenone (B1666685). This can be accomplished using organometallic reagents in the presence of a chiral catalyst or ligand.

Key strategies include:

Chiral Ligand-Mediated Addition: The use of organolithium or Grignard reagents with a chiral ligand can induce enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the butyl group to one face of the benzophenone carbonyl, yielding an excess of one enantiomer of the final alcohol.

Asymmetric Transfer Hydrogenation: Another powerful method is the asymmetric transfer hydrogenation of a precursor ketone, 1,1-diphenyl-2-hexanone. Catalysts based on ruthenium or rhodium with chiral ligands can facilitate the stereoselective transfer of hydrogen from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the ketone, producing the chiral alcohol with high enantiomeric excess.

Organocatalysis: Chiral organocatalysts can also be employed to mediate the enantioselective addition of nucleophiles to carbonyl compounds, offering a metal-free alternative for constructing the chiral center. researchgate.net

The effectiveness of these methods is often high, with reports of similar reactions achieving excellent enantiomeric ratios (er), sometimes greater than 97:3. molaid.com

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. While this compound itself has only one stereocenter, analogous structures with additional chiral centers rely on diastereoselective methods. osi.lv These methods control the formation of a new stereocenter in relation to an existing one. researchgate.net

For a derivative of this compound with a pre-existing stereocenter on the hexyl chain, the synthesis of the hydroxyl group at C-2 would require diastereoselective control. This is typically achieved through:

Substrate Control: The existing chiral center can sterically or electronically direct an incoming reagent to a specific face of the molecule. For example, in the reduction of a ketone precursor, the existing stereocenter can favor the formation of one diastereomer over the other.

Reagent Control: A chiral reagent, such as a bulky reducing agent modified with a chiral auxiliary, can override the influence of the substrate's existing stereocenter to favor the formation of a specific diastereomer. researchgate.net The use of chiral auxiliaries, like Ellman's tert-butanesulfinamide, is a highly effective strategy for preparing chiral amines and can be adapted for alcohols, allowing for the synthesis of molecules with multiple stereogenic centers. osi.lv

The goal is to produce a high diastereomeric ratio (d.r.), and many modern methods report d.r. values exceeding 98:2 for the synthesis of related structures like 1,2-hydroxyboronates and 1,3-amino alcohols. researchgate.netnih.gov

Biocatalytic and Enzymatic Routes for Enantiopure this compound Production

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing enantiopure compounds. nih.gov Enzymes operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups. acs.orgnih.gov For this compound, the most relevant biocatalytic approach is the asymmetric reduction of the corresponding ketone, 1,1-diphenyl-2-hexanone.

Key Biocatalytic Methods:

Ketoreductases (KREDs): These enzymes, often derived from microorganisms like Saccharomyces cerevisiae, are highly efficient at reducing prochiral ketones to chiral alcohols with excellent enantioselectivity. scispace.com The reaction typically uses a cofactor like NADH or NADPH, which is recycled in situ using a sacrificial substrate such as glucose or isopropanol. nih.gov

Lipase-Catalyzed Kinetic Resolution: An alternative method involves the kinetic resolution of a racemic mixture of this compound. A lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer, allowing the unreacted enantiomer to be separated in high enantiomeric purity. ntnu.no This method is widely used for producing various chiral alcohols and amines. scispace.com

The use of enzymes aligns with green chemistry principles by reducing waste and avoiding hazardous reagents. rsc.org Ancestral sequence reconstruction is an emerging technique used to develop more stable and efficient enzymes for targeted synthetic applications. nih.gov

Table 1: Comparison of Biocatalytic Strategies for Chiral Alcohol Synthesis

Method Enzyme Class Typical Substrate Principle Advantages Potential for this compound Asymmetric Reduction Ketoreductase (KRED) Prochiral Ketone (1,1-diphenyl-2-hexanone) Enantioselective reduction of a ketone to a single enantiomer of the alcohol. High enantioselectivity (often >99% ee), mild conditions, potentially 100% theoretical yield. acs.org High Kinetic Resolution Lipase Racemic Alcohol (rac-1,1-Diphenylhexan-2-ol) Enantioselective acylation of one enantiomer, allowing separation from the other. High enantiopurity of both resolved products, broad substrate scope. Moderate (Max 50% yield for one enantiomer) Hydroxynitrile Lyase (HNL) Addition Lyase Aldehyde/Ketone Enantioselective addition of cyanide to a carbonyl, followed by chemical conversion. ntnu.no Access to versatile cyanohydrin intermediates. Indirect/Multi-step

Novel Reagent-Controlled Homologation Approaches for this compound

Homologation refers to a reaction that extends a carbon chain by a specific repeating unit, often a methylene (B1212753) (-CH2-) group. acs.org Reagent-controlled homologation provides a stereospecific method for building carbon skeletons. One of the most powerful modern techniques involves the use of boronic esters. researchgate.net

A potential homologation route to synthesize this compound could involve the following conceptual steps:

Starting Material: A boronic ester, such as pinacol (B44631) boronate attached to a pentyl chain.

Homologation Reagent: A lithiated carbenoid, for example, generated from a sulfoxide. The stereochemistry of the reaction is controlled by the reagent.

Reaction: The carbenoid adds to the boron atom, forming an "ate" complex.

Rearrangement: A subsequent 1,2-migration of the pentyl group from boron to the adjacent carbon occurs, extending the chain and creating a new stereocenter with controlled configuration.

Finishing Steps: The resulting intermediate can then be further manipulated and oxidized to yield the target alcohol structure.

This strategy, known as stereospecific reagent-controlled homologation (StReCH), allows for the sequential and predictable installation of multiple stereocenters. researchgate.net While direct application to this compound is not widely documented, the methodology's success in constructing complex acyclic molecules with contiguous stereocenters makes it a highly relevant advanced approach. core.ac.uk

Principles of Green Chemistry in the Preparation of this compound

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. scispace.com The synthesis of this compound can be made more sustainable by applying these principles. researchgate.net

Catalysis: Using catalytic reagents (e.g., metal catalysts or enzymes) is superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org Both the biocatalytic routes (Section 2.1.3) and palladium-catalyzed syntheses (Section 2.4) exemplify this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Hoechst process for ibuprofen (B1674241) synthesis is a classic example of a "greener" industrial process with high atom economy compared to older methods. scispace.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, ethanol, or supercritical fluids. pro-metrics.org Biocatalytic reactions are often run in aqueous media, a significant green advantage. rsc.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is one technique that can increase energy efficiency by reducing reaction times. athensjournals.gr

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. pro-metrics.org While not directly applicable to the core aromatic rings of this compound, sourcing precursors from biomass is a key goal of green chemistry. athensjournals.gr

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be avoided as it requires additional reagents and generates waste. acs.org The high specificity of enzymes often obviates the need for protecting groups. acs.org

Palladium-Catalyzed Synthetic Routes to Diphenyl Alcohols

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While traditionally used in cross-coupling reactions, recent advances have focused on C-H activation and functionalization. rsc.org

A relevant palladium-catalyzed route for synthesizing structures similar to this compound involves the ortho-C-H alkylation of an aniline (B41778) derivative with an epoxide. rsc.org This reaction proceeds through a 6,4-palladacycle intermediate and provides regioselective access to β-hydroxy compounds. rsc.org

Conceptual Application:

Starting Materials: A suitably protected aniline and a substituted epoxide (e.g., 1,2-epoxyhexane).

Catalyst System: A palladium(II) source, such as Pd(OAc)₂, often with a ligand.

Reaction: The palladium catalyst directs the activation of a C-H bond on one of the phenyl rings, which then attacks the epoxide ring, opening it to form the β-hydroxy alcohol functionality after reductive workup.

Although this specific pathway may not directly yield this compound, it represents a state-of-the-art palladium-catalyzed strategy for creating the core diphenyl alcohol motif. Other palladium-catalyzed methods, such as carbonylative couplings, are used to synthesize diverse heterocyclic structures and demonstrate the versatility of this metal in complex molecule assembly. nih.govrsc.org

Mechanistic Investigations of 1,1 Diphenylhexan 2 Ol Chemical Transformations

Elucidation of Reaction Pathways Leading to 1,1-Diphenylhexan-2-ol

The formation of this compound and related structures can be achieved through several synthetic routes, each defined by a unique reaction pathway. The choice of pathway often depends on the desired stereochemistry and the available starting materials. Common approaches involve nucleophilic additions to carbonyl groups, rearrangements, and catalyzed bond formations.

One of the most conventional pathways is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For this compound, this can be accomplished by reacting benzophenone (B1666685) with butylmagnesium bromide or by reacting butanal with a diphenylmethyl Grignard reagent. The pathway proceeds through a nucleophilic attack on the carbonyl carbon, leading to a magnesium alkoxide intermediate which, upon acidic workup, yields the final alcohol.

Alternative and more advanced pathways have been developed to control selectivity and efficiency. For instance, photocatalytic methods can serve as alternatives to traditional Grignard-type reactions. uni-regensburg.de These pathways may involve the generation of radical intermediates under visible light irradiation. nih.gov In the synthesis of structurally similar compounds, such as intermediates for Lopinavir (B192967), reaction pathways involve the condensation of precursors followed by stereoselective reduction steps. nih.govresearchgate.netgoogle.com

Deuterium-labeling studies are a powerful tool for elucidating these pathways. By observing the position of deuterium (B1214612) in the product, chemists can infer which bonds are broken and formed, and whether certain intermediates are in equilibrium. acs.org For example, in some ruthenium-catalyzed reactions, deuterium labeling has shown that the initial C-H bond cleavage can be a reversible step. nih.gov

Table 1: Selected Reaction Pathways for Diphenyl-Alcohol Scaffolds

| Pathway Type | Key Reagents/Conditions | General Mechanism | Relevant Compounds |

| Grignard Reaction | Organomagnesium Halide (e.g., BuMgBr), Carbonyl Compound (e.g., Benzophenone), Acid Workup | Nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, followed by protonation. | This compound |

| Photocatalytic Synthesis | Photocatalyst, Visible Light, Sacrificial Electron Donor/Acceptor | Generation of radical intermediates via single-electron transfer, followed by C-C bond formation. uni-regensburg.denih.gov | This compound uni-regensburg.de |

| Stereoselective Reduction | Chiral Reducing Agent (e.g., Sodium Borohydride with a Chiral Inducer) google.com | Stereoselective reduction of a ketone or enamine precursor, often guided by a chiral catalyst to produce a specific stereoisomer. google.com | (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol google.com |

| Pummerer-Type Reaction | Sulfoxide, Activating Agent (e.g., Triflic Anhydride) | Formation of a highly electrophilic sulfonium (B1226848) species, which can trigger intramolecular cyclizations or substitutions. acs.org | N,S-Acetal Products acs.org |

Characterization of Transient Intermediates in this compound Forming Reactions

Transient intermediates are fleeting species that are formed and consumed during a chemical reaction. Their characterization is vital for a complete mechanistic understanding, although their low concentration and short lifetime make them challenging to study directly.

In the Grignard synthesis of this compound, the primary transient species is the magnesium alkoxide intermediate . This species is formed immediately after the nucleophilic attack and exists in the reaction mixture before being quenched by an acid.

In more complex catalytic cycles, a variety of intermediates can be involved. For example, in transition-metal-catalyzed reactions, organometallic complexes and metallacycles are common. illinois.edu In a rhodium-catalyzed hydroamination, for instance, the reaction is proposed to proceed through a 5-membered metallacycle intermediate. illinois.edu Similarly, copper-catalyzed aminations are thought to involve copper-bound enolates . organic-chemistry.org

Radical-based pathways, such as those in photoredox catalysis, generate carbon-centered radical intermediates . nih.gov The existence of these radicals can be confirmed through trapping experiments, for example, by using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), which reacts with the radical to form a stable, detectable product. nih.gov In enzymatic reactions, intermediates can be covalently bound to the enzyme. A classic example is the formation of a tetrahedral oxyanion intermediate during the hydrolysis of peptides by serine proteases, which is stabilized by electrostatic interactions within the enzyme's active site. wou.edu

Deuterium-labeling studies can also provide indirect evidence for certain intermediates. The observation of enantiomeric excess in a product formed from an optically enriched starting material suggests the involvement of a closed ion pair intermediate , which retains some of the stereochemical information of the precursor. acs.org

Table 2: Transient Intermediates and Characterization Methods

| Intermediate Type | Associated Reaction | Method of Characterization/Detection |

| Magnesium Alkoxide | Grignard Reaction | Inferred from product analysis after acidic workup. |

| Carbon-Centered Radical | Photocatalytic Reactions | Radical trapping experiments (e.g., with TEMPO), observation of side products (e.g., dibenzyl). nih.gov |

| Metallacycle | Transition Metal-Catalyzed Hydroamination | Mechanistic studies, computational modeling, inferred from product structure. illinois.edu |

| Sulfonium Ion | Pummerer Reaction | Inferred from trapping with nucleophiles and analysis of product distribution. acs.org |

| Tetrahedral Oxyanion | Enzyme Catalysis (e.g., Proteases) | X-ray crystallography of enzyme-inhibitor complexes, kinetic studies, computational modeling. wou.edu |

| Closed Ion Pair | Reactions with Chiral Precursors | Measurement of enantiomeric excess in the product. acs.org |

Kinetic and Thermodynamic Studies of Chemical Reactions Involving this compound

Kinetic and thermodynamic studies quantify the rate and energy changes of a reaction, respectively, providing critical information about the reaction mechanism and how conditions can be manipulated to favor a desired product.

A key concept is the distinction between kinetic and thermodynamic control. youtube.com

The kinetic product is the one that is formed fastest, having the lowest activation energy. It is typically favored at lower temperatures where reactions are irreversible. youtube.com

In the context of reactions that could yield isomers of this compound, such as through the addition to a conjugated system, the reaction temperature could dictate the major product formed. For example, a 1,2-addition product might be the kinetic product, while a more stable, rearranged 1,4-addition product could be the thermodynamic product. youtube.com

Thermodynamic parameters, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), describe the energy landscape of a reaction. rsc.org These values determine the position of equilibrium and the ultimate feasibility of a transformation.

Table 3: Illustrative Example of Kinetic vs. Thermodynamic Control

| Condition | Major Product | Rationale |

| Low Temperature (e.g., -78 °C) | Kinetic Product (e.g., 1,2-addition isomer) | The reaction pathway with the lower activation energy barrier is favored. The reaction is essentially irreversible. youtube.com |

| High Temperature (e.g., 40 °C) | Thermodynamic Product (e.g., 1,4-addition isomer) | Sufficient energy is available to overcome the activation barriers of both pathways, allowing the reaction to become reversible and reach equilibrium, which favors the most stable product. youtube.com |

Mechanistic Role of Catalysts in this compound Synthesis and Derivatization

Catalysts accelerate chemical reactions without being consumed, typically by providing an alternative reaction pathway with a lower activation energy. wou.edu In the synthesis of this compound and its derivatives, catalysts are essential for achieving efficiency, selectivity (chemo-, regio-, and stereo-), and mild reaction conditions.

Transition Metal Catalysis: Palladium on charcoal (Pd/C) is a heterogeneous catalyst commonly used for hydrogenation and debenzylation reactions, such as in the synthesis of lopinavir intermediates. nih.gov Rhodium illinois.edu and ruthenium nih.gov complexes are used to catalyze C-H bond functionalization and hydroamination reactions. The metal center plays a direct role by coordinating to the reactants, enabling bond cleavage (e.g., C-H activation) and bond formation (e.g., reductive elimination) within its coordination sphere. nih.govillinois.edu

Acid-Base Catalysis: Acids and bases can act as catalysts by protonating or deprotonating substrates or intermediates, thereby making them more reactive. In certain stereoselective reductions, reagents like methanesulfonic acid or trifluoroacetic acid are used in conjunction with a hydride source like sodium borohydride. google.com The acid may activate the carbonyl group toward reduction.

Chiral Catalysis: To produce a single enantiomer of a chiral molecule, chiral catalysts are employed. These catalysts create a chiral environment that favors the formation of one stereoisomer over the other. An example is the use of (S)-2-methyl-CBS-oxazaborolidine as a chiral inducer in the reduction of a ketone, which stereoselectively delivers a hydride to one face of the carbonyl. google.com Chiral-anion phase-transfer catalysts can also induce stereoselectivity by bringing an insoluble oxidant into the reaction phase within a chiral environment. acs.org

Biocatalysis and Photoenzymatic Catalysis: Enzymes are highly efficient and selective biological catalysts. nih.gov In some advanced synthetic strategies, enzymes are used in synergy with photoredox catalysts. The photocatalyst generates a reactive radical species, which is then captured inside the enzyme's active site. nih.gov This approach combines the power of radical chemistry with the exceptional stereocontrol of enzymes to form complex molecules with high precision. nih.gov The enzyme's role is to bind the substrates in a specific orientation, facilitating a stereoselective radical addition to an enzyme-bound intermediate. nih.gov

Table 4: Role of Catalysts in Synthesis and Derivatization

| Catalyst Type | Example(s) | Reaction Type | Mechanistic Role |

| Heterogeneous Transition Metal | Palladium on Charcoal (Pd/C) | Debenzylation | Provides a surface for the catalytic hydrogenation of benzyl (B1604629) groups. nih.gov |

| Homogeneous Transition Metal | Ru(II) complexes, Rh(I) complexes | C-H Activation, Hydroamination | Coordinates to substrates, facilitates C-H bond cleavage and C-N/C-C bond formation via organometallic intermediates. nih.govillinois.edu |

| Chiral Lewis Acid / Inducer | (S)-2-methyl-CBS-oxazaborolidine | Stereoselective Reduction | Coordinates to the carbonyl group and the reducing agent, creating a chiral pocket that directs the nucleophilic attack to one face of the carbonyl. google.com |

| Biocatalyst (Enzyme) | Tryptophan Synthase variants | Stereoselective C-C Bond Formation | Binds substrates (an amino acid and a radical) in a specific orientation within its active site to control the stereochemistry of the bond formation. nih.gov |

| Phase-Transfer Catalyst | Chiral Phosphate Anion | Pummerer-Type Reaction | Transports an insoluble reagent into the organic phase and provides a chiral environment to induce enantioselectivity. acs.org |

| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Siloxane Synthesis | Activates silanols and hydrosilanes to facilitate dehydrocoupling. frontiersin.org |

Stereochemical Research on 1,1 Diphenylhexan 2 Ol

Determination and Assignment of Absolute Configuration for 1,1-Diphenylhexan-2-ol Stereoisomers

The absolute configuration of a chiral molecule, which describes the precise spatial arrangement of its atoms, is a fundamental aspect of its chemical identity. utsunomiya-u.ac.jpsaskoer.ca For this compound, which possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C2), the assignment of its absolute configuration as either (R) or (S) is crucial for understanding its chemical and biological properties. yale.edulibretexts.org The determination of this configuration relies on established methodologies, primarily the Cahn-Ingold-Prelog (CIP) priority rules, in conjunction with experimental techniques. yale.eduwikipedia.org

The CIP system provides a standardized method for ranking the substituents attached to a stereocenter, allowing for an unambiguous description of their relative positions. wikipedia.org The priority of each substituent is determined by the atomic number of the atom directly bonded to the stereocenter, with higher atomic numbers receiving higher priority. yale.edu In cases of identical first atoms, the ranking proceeds outward along the substituent chains until a point of difference is reached. saskoer.ca

Table 1: Assignment of Cahn-Ingold-Prelog Priorities for this compound

| Substituent at C2 | Priority | Rationale |

| -OH | 1 | The oxygen atom has a higher atomic number than carbon. |

| -CH(Ph)₂ | 2 | The carbon atom is bonded to two phenyl groups. |

| -CH₂CH₂CH₂CH₃ | 3 | The butyl group has a lower priority than the diphenylmethyl group. |

| -H | 4 | Hydrogen has the lowest atomic number. |

Once priorities are assigned, the molecule is oriented so that the lowest-priority substituent (in this case, hydrogen) points away from the viewer. libretexts.org The direction of the arc from the highest-priority substituent (1) to the second-highest (2) and then to the third-highest (3) determines the configuration. A clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction indicates the (S) configuration. libretexts.org

Experimental validation of the absolute configuration can be achieved through various techniques. X-ray crystallography provides a definitive determination by mapping the electron density of a single crystal of one of the enantiomers. researchgate.net Spectroscopic methods such as Vibrational Circular Dichroism (VCD) can also be employed, which measures the differential absorption of left and right circularly polarized infrared light. researchgate.net By comparing the experimental VCD spectrum to that predicted by quantum mechanical calculations for a given enantiomer, the absolute configuration can be confidently assigned. researchgate.net

Analysis of Chirality and Enantiomeric Purity in this compound Samples

The presence of a single stereocenter in this compound renders it a chiral molecule, meaning it is non-superimposable on its mirror image. rutgers.edu These non-superimposable mirror images are known as enantiomers. rutgers.edu The analysis of the chirality of this compound involves confirming the presence of these enantiomers and determining their relative proportions in a given sample, a measure known as enantiomeric purity or enantiomeric excess (e.e.). rsc.orgpdx.edu

Several analytical techniques are available for the chiral analysis and determination of enantiomeric purity of compounds like this compound. rsc.orgchromatographyonline.com Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method that employs a chiral stationary phase (CSP) to separate the enantiomers. arkat-usa.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. arkat-usa.org

Gas chromatography (GC) on a chiral stationary phase is another effective technique for separating volatile chiral compounds. gcms.cz Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the chiral environment of the column. gcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, though not directly as enantiomers have identical NMR spectra in an achiral environment. libretexts.org The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric interactions, leading to distinguishable NMR signals for the two enantiomers. libretexts.orgnih.gov The integration of these signals provides a quantitative measure of the enantiomeric ratio. nih.gov

Table 2: Hypothetical Chiral Analysis Data for a this compound Sample

| Analytical Technique | Parameter Measured | (R)-1,1-Diphenylhexan-2-ol | (S)-1,1-Diphenylhexan-2-ol | Enantiomeric Excess (% e.e.) |

| Chiral HPLC | Retention Time | 12.5 min | 14.2 min | 80% (S) |

| Chiral GC | Retention Time | 8.3 min | 9.1 min | 80% (S) |

| ¹H NMR with (R)-Mandelic Acid | Chemical Shift of C2-H | 4.85 ppm | 4.95 ppm | 80% (S) |

The enantiomeric excess is a critical parameter, particularly in pharmaceutical applications, as enantiomers can exhibit different pharmacological and toxicological profiles. americanpharmaceuticalreview.com It is calculated as the absolute difference between the mole fractions of the two enantiomers. pdx.edu

Dynamic Stereochemistry and Conformational Analysis of this compound Derivatives

The stereochemistry of a molecule is not always static; it can be dynamic, involving the interconversion between different spatial arrangements of atoms. unibo.it For derivatives of this compound, the study of their dynamic stereochemistry and conformational analysis provides insights into their flexibility and the preferred three-dimensional shapes they adopt in solution. d-nb.info

Conformational analysis of this compound derivatives involves studying the rotation around single bonds, which can lead to different conformers. The relative energies of these conformers determine their populations at a given temperature. Techniques such as Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy are powerful tools for investigating these dynamic processes. unibas.it By analyzing the changes in NMR spectra at different temperatures, the energy barriers for conformational interconversions can be determined. unibas.it

In certain derivatives of this compound, restricted rotation around the C1-C2 bond, potentially due to bulky substituents, could lead to the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. unibo.it

Table 3: Hypothetical Conformational Analysis of a this compound Derivative

| Conformer | Dihedral Angle (Ph-C1-C2-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | 180° | 0.0 | 65 |

| Syn-clinal (gauche) | 60° | 1.2 | 25 |

| Syn-clinal (gauche) | -60° | 1.2 | 10 |

The conformational preferences of this compound derivatives can be significantly influenced by the solvent. d-nb.info Polar solvents may stabilize conformers with larger dipole moments through hydrogen bonding or other intermolecular interactions, shifting the conformational equilibrium. d-nb.info Understanding the dynamic stereochemistry and conformational landscape of these molecules is crucial for predicting their reactivity and interactions in different chemical environments.

Advanced Spectroscopic Characterization Methodologies for 1,1 Diphenylhexan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1,1-Diphenylhexan-2-ol. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments provides unambiguous evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The ten protons of the two phenyl groups are expected to appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The proton on the carbon bearing the hydroxyl group (H-2) would likely appear as a multiplet, its chemical shift influenced by the neighboring benzylic proton and the alkyl chain. The benzylic proton (H-1) is significantly deshielded by the two phenyl groups and the adjacent oxygen, resulting in a downfield shift. The hydroxyl proton signal is often a broad singlet with a variable chemical shift depending on solvent and concentration. The protons of the n-butyl group (H-3 to H-6) will appear in the upfield aliphatic region.

¹³C NMR Spectroscopy: A standard broadband-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. The two phenyl groups would show signals in the aromatic region (δ 125-145 ppm). The carbon atom C-1, substituted with two phenyl groups, would appear as a quaternary signal in this region. The carbinol carbon (C-2) is expected around δ 70-80 ppm, while the carbons of the butyl chain would resonate at higher field strengths.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is crucial for establishing proton connectivity. Cross-peaks would confirm the coupling between H-1 and H-2, and sequentially along the alkyl chain (H-2 with H-3, H-3 with H-4, etc.), confirming the linear butyl fragment and its attachment to the diphenyl-ethanol core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of each carbon that bears protons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (C-2 and the aromatic CHs), while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, aiding in the assignment of the alkyl chain.

Interactive Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Key 2D Correlations |

| H-1/C-1 | ~4.0-4.5 | ~55-65 | Doublet | COSY: H-2; HMBC: C-2, C-3, Aromatic C's |

| H-2/C-2 | ~3.8-4.2 | ~70-80 | Multiplet | COSY: H-1, H-3; HMBC: C-1, C-3, C-4 |

| H-3/C-3 | ~1.3-1.6 | ~30-40 | Multiplet | COSY: H-2, H-4 |

| H-4/C-4 | ~1.2-1.4 | ~25-30 | Multiplet | COSY: H-3, H-5 |

| H-5/C-5 | ~1.2-1.4 | ~22-25 | Multiplet | COSY: H-4, H-6 |

| H-6/C-6 | ~0.8-1.0 | ~13-15 | Triplet | COSY: H-5 |

| Aromatic H/C | ~7.0-7.5 | ~125-145 | Multiplet | HMBC: C-1 |

| OH | Variable | - | Broad Singlet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). Aliphatic C-H stretches from the butyl chain and the C1-H and C2-H groups are expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretches: The presence of the two phenyl rings will give rise to several characteristic absorption bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond in the secondary alcohol is expected to produce a strong band in the fingerprint region, typically between 1050 and 1200 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, making it a useful technique for confirming the aromatic portions of the molecule.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H | Stretching | 3020 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium, Sharp |

| C-H (Alkyl) | Bending | 1375 - 1470 | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1200 | Strong (IR) |

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. The molecular formula is C₁₈H₂₂O, corresponding to a monoisotopic mass of approximately 254.17 Da.

In electron ionization (EI-MS), the molecular ion peak (M⁺˙) at m/z 254 would be observed. However, for alcohols, this peak can be weak or absent. libretexts.org The fragmentation pattern provides significant structural clues:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would lead to a significant peak at m/z 236 ([M-18]⁺).

Alpha-Cleavage: The most characteristic fragmentation is expected to be the cleavage of the C1-C2 bond. This alpha-cleavage would yield the highly stable diphenylmethyl cation (benzhydryl cation), which would produce a very intense base peak at m/z 167 ([(C₆H₅)₂CH]⁺). chemguide.co.uk

Other Fragments: Cleavage of the C2-C3 bond could lead to a fragment at m/z 181, corresponding to [(C₆H₅)₂CHOH]⁺. Fragmentation within the butyl chain is also possible but would likely result in less abundant ions.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 254 | Molecular Ion | [C₁₈H₂₂O]⁺˙ | Ionization of parent molecule |

| 236 | [M - H₂O]⁺˙ | [C₁₈H₂₀]⁺˙ | Dehydration |

| 181 | [Diphenylmethanol]⁺ | [C₁₃H₁₃O]⁺ | Cleavage of C2-C3 bond |

| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ | Alpha-cleavage of C1-C2 bond (Base Peak) |

| 105 | Phenyltropylium ion | [C₈H₉]⁺ | Rearrangement/loss from m/z 181 |

| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement/fragmentation of phenyl groups |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of H from benzene ring |

X-ray Diffraction (XRD) and Crystallographic Studies of this compound Forms

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov Should a suitable single crystal of this compound be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov

This technique would unambiguously confirm the atomic connectivity and reveal the molecule's preferred conformation in the crystal lattice. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack together in the unit cell. As of now, specific crystallographic data for this compound is not available in public databases. The successful application of this technique is contingent on the ability to produce high-quality, single crystals of the compound. mdpi.com

Other Complementary Spectroscopic Techniques in this compound Research

Other spectroscopic methods can provide additional valuable information about the electronic properties and stereochemistry of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The primary chromophores in this compound are the two phenyl groups. ijsred.com The molecule is expected to exhibit absorption bands in the UV region characteristic of the π → π* electronic transitions of the benzene rings. Typically, benzene shows a strong absorption (the E2-band) around 204 nm and a weaker, structured absorption (the B-band) around 256 nm. In this compound, these bands would be present, possibly with slight shifts in wavelength (λmax) and changes in molar absorptivity (ε) due to the alkyl substitution. libretexts.orgazooptics.com

Circular Dichroism (CD) Spectroscopy: The carbon atom C-2 in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. If the enantiomers were separated or if an enantiomerically enriched sample were available, CD spectroscopy could be used. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformational properties of the molecule in solution.

Fluorescence Spectroscopy: Molecules containing aromatic rings often exhibit fluorescence. Upon excitation with UV light at an absorption maximum, this compound may emit light at a longer wavelength. A fluorescence spectrum (an emission spectrum) could be recorded to characterize its emissive properties, which are sensitive to the molecule's environment.

Computational Chemistry Studies on 1,1 Diphenylhexan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1,1-Diphenylhexan-2-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. pitt.edu For this compound, these methods, particularly Density Functional Theory (DFT), would be used to determine its electronic structure and predict its reactivity. scispace.comnobelprize.org

Electronic Structure Analysis: The process would begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms in this compound is calculated. Using a selected level of theory, such as M06-2X/def2-TZVP, which balances accuracy and computational cost, researchers can obtain the molecule's lowest-energy conformer. nih.gov From this optimized structure, a variety of electronic properties can be calculated.

Key parameters that would be determined include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. nih.gov

Electron Density and Electrostatic Potential (ESP): Calculations would map the electron density distribution across the molecule. An ESP map would visualize regions of positive and negative electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. osti.gov For this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Mulliken and Natural Bond Orbital (NBO) Charges: These methods partition the total electron density among the atoms, providing insight into the charge distribution. NBO analysis, in particular, offers a detailed picture of bonding, including hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Reactivity Descriptors: From the calculated electronic properties, a set of global reactivity descriptors can be derived to quantify the molecule's chemical behavior. chemrxiv.org These descriptors, based on conceptual DFT, provide a framework for understanding and predicting how this compound would interact with other chemical species.

| Descriptor | Formula | Predicted Information for this compound |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The molecule's tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's overall electrophilic nature. |

These calculations would provide a comprehensive, theoretical foundation for understanding the molecule's stability, polarity, and the most likely sites for chemical attack, guiding experimental studies. plos.org

Theoretical Prediction of Reaction Mechanisms and Transition States in Alcohol Transformations

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, including transformations involving alcohols like this compound. wikipedia.org By calculating the potential energy surface for a given reaction, researchers can identify intermediates, transition states, and determine the most likely reaction mechanism. sumitomo-chem.co.jprsc.org

Mapping Reaction Pathways: For transformations such as dehydration, oxidation, or substitution reactions involving the hydroxyl group of this compound, computational methods can be used to propose and evaluate potential mechanisms. pitt.eduunitn.it For instance, in an acid-catalyzed dehydration reaction, one could investigate the step-by-step process: protonation of the hydroxyl group, loss of a water molecule to form a carbocation, and subsequent elimination of a proton to form an alkene.

Transition State Theory: A critical aspect of this analysis is the location and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. sumitomo-chem.co.jp Finding the TS for each elementary step of a proposed mechanism is essential for calculating the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.

The activation energy determines the rate of a reaction. sumitomo-chem.co.jp By comparing the activation energies of competing pathways, chemists can predict which reaction mechanism is more favorable. For example, one could computationally assess whether a reaction proceeds through an S(_N)1 or S(_N)2 mechanism by calculating the energies of the respective transition states and intermediates.

| Computational Task | Information Gained for this compound Transformations |

|---|---|

| Potential Energy Surface (PES) Scan | Identifies stable intermediates and estimates the reaction coordinate. |

| Transition State (TS) Optimization | Locates the exact structure of the highest energy point along the reaction path. |

| Frequency Calculation | Confirms a structure as a minimum (all real frequencies) or a TS (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that the identified TS correctly connects the reactant and product of an elementary step. |

These theoretical predictions provide invaluable, detailed insights into how a reaction occurs at the molecular level, which is often difficult or impossible to observe directly through experiments. wikipedia.orgmit.edu

Molecular Dynamics Simulations and Conformational Searching of this compound Systems

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule in motion. diva-portal.orgcsic.es MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. diva-portal.org This approach is essential for understanding the conformational flexibility of a molecule like this compound.

Conformational Analysis: this compound has several rotatable bonds, particularly in the hexyl chain and around the bonds connecting the phenyl groups. This flexibility means the molecule can exist in numerous different shapes, or conformations. uwosh.edu A thorough conformational search, often using a combination of molecular mechanics force fields and quantum mechanical calculations, is necessary to identify the various low-energy conformers and understand their relative populations. chemrxiv.orgnih.gov

The process would involve:

Generating Initial Conformations: Using methods like systematic grid scans or stochastic (Monte Carlo) searches to create a wide variety of possible structures. uwosh.edu

Geometry Optimization: Optimizing each of these initial structures, typically with a computationally inexpensive force field method (e.g., MMFF94s) to find the nearest local energy minimum. nih.gov

Clustering and Re-optimization: Grouping similar structures and re-optimizing the lowest-energy conformers from each cluster at a higher level of theory (e.g., DFT) to obtain accurate geometries and relative energies. nih.gov

Synthetic Utility and Derivatization Strategies of 1,1 Diphenylhexan 2 Ol

1,1-Diphenylhexan-2-ol as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The molecular architecture of this compound makes it a significant intermediate in the construction of larger, more complex molecules, particularly in the pharmaceutical field. Its utility as a synthetic building block is highlighted by its role as a precursor in the synthesis of complex diamino alcohol derivatives.

Research and patent literature indicate that this compound is a key intermediate in the synthesis of 2,5-diamino-1,6-diphenyl-3-hydroxyhexane (B14073759) derivatives. google.com These larger molecules are, in turn, important synthetic intermediates for developing pharmacologically active agents, including retroviral protease inhibitors. google.com The synthesis of such complex targets often involves a multi-step process where pre-formed fragments, or building blocks, are sequentially coupled. In this context, this compound provides a readily accessible scaffold containing the necessary diphenyl and hexanol framework, onto which further functionality can be introduced.

The synthesis of this compound itself can be achieved through established organometallic reactions, such as the addition of an n-butyl nucleophile (from reagents like n-butyllithium or n-butylmagnesium iodide) to diphenylacetaldehyde. lookchem.com This accessibility further enhances its utility as a starting material for more elaborate structures. Another reported synthetic route involves a benzotriazole-mediated Current time information in Bangalore, IN.semanticscholar.org-Wittig rearrangement. semanticscholar.org

The strategic incorporation of this compound into a synthetic plan allows for the efficient assembly of target molecules that might otherwise require more convoluted or lower-yielding routes. rsc.orgnih.goviupac.org Its role exemplifies the broader chemical principle of using versatile intermediates to streamline the production of complex molecular systems. chemshuttle.comicn2.cat

Table 1: Synthesis and Application of this compound as a Building Block

| Precursors | Reagents | Product | Application of Product |

|---|---|---|---|

| Diphenylacetaldehyde | n-Butyllithium or n-Butylmagnesium iodide | This compound | Intermediate for complex molecules |

| Benzotriazole-ether adduct | n-Butyllithium | This compound | Precursor for further synthesis |

| This compound | Multi-step conversion | 2,5-Diamino-1,6-diphenyl-3-hydroxyhexane derivatives | Intermediates for retroviral protease inhibitors |

Chemical Derivatization for Enhanced Analytical Performance and Chemical Reactivity

Chemical derivatization is a process used to modify a compound to improve its analytical properties or to alter its reactivity for subsequent synthetic steps. nih.gov For this compound, derivatization of the hydroxyl group can enhance its detectability in chromatographic techniques or introduce a better leaving group for substitution reactions. lookchem.com

A common derivatization strategy for alcohols is esterification. For instance, this compound can be reacted with phthalic anhydride (B1165640) to form the corresponding phthalate (B1215562) ester, specifically phthalic acid mono-(1-benzhydryl-pentyl) ester. lookchem.com This transformation can be useful for several reasons:

Enhanced Chromatographic Performance : The introduction of the bulky, UV-active phthalate group can significantly improve the detection of the molecule using UV detectors in High-Performance Liquid Chromatography (HPLC). chemshuttle.com

Improved Separation : The properties of the derivative, such as its polarity and molecular weight, are altered, which can aid in its separation from other components in a complex mixture. lookchem.com

Chiral Resolution : For chiral molecules like this compound, derivatization with a chiral reagent can produce diastereomers that are separable by standard chromatographic techniques, allowing for the isolation of a single enantiomer, such as S-(-)-1,1-Diphenyl-hexan-2-ol. lookchem.com

Beyond analytical purposes, derivatization can be employed to activate the hydroxyl group. Converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, transforms the poor leaving group (-OH) into an excellent one (-OTs or -OMs). This activation facilitates nucleophilic substitution reactions at the C2 position, opening up pathways to a wide array of other functionalized derivatives. vanderbilt.edu

Table 2: Derivatization Reactions of this compound

| Reagent | Derivative Formed | Purpose |

|---|---|---|

| Phthalic Anhydride | Phthalic acid mono-(1-benzhydryl-pentyl) ester | Enhanced HPLC-UV detection, chromatographic separation |

| Chiral Derivatizing Agent | Diastereomeric esters | Chiral resolution |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate ester | Activation of hydroxyl group for substitution/elimination |

Strategies for Targeted Functional Group Transformations of Secondary Alcohols

The secondary alcohol group in this compound is the primary site of its chemical reactivity, allowing for a variety of functional group interconversions. solubilityofthings.commit.edu These transformations are fundamental in organic synthesis for modifying the molecular structure and properties.

Oxidation: One of the most common transformations for secondary alcohols is oxidation to a ketone. solubilityofthings.com Treatment of this compound with a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or a Dess-Martin periodinane oxidation, yields 1,1-Diphenyl-2-hexanone. lookchem.com This ketone can then serve as an electrophilic center for subsequent carbon-carbon bond-forming reactions or other nucleophilic additions. solubilityofthings.com

Dehydration: Alcohols can undergo dehydration to form alkenes. youtube.com In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, this compound can eliminate a molecule of water. Due to the structure of the molecule, this reaction would likely lead to a mixture of alkene isomers. The reaction proceeds by protonation of the hydroxyl group, followed by loss of water to form a carbocation, and subsequent elimination of a proton from an adjacent carbon. youtube.com Milder dehydration conditions can also be achieved using reagents like phosphorus oxychloride (POCl₃) in pyridine. google.com

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen to form an alkyl halide. This is a crucial transformation as halides are excellent leaving groups in nucleophilic substitution and elimination reactions. vanderbilt.edu

Chlorination : Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert this compound into 2-chloro-1,1-diphenylhexane. google.com

Bromination : Phosphorus tribromide (PBr₃) is commonly used to convert secondary alcohols to the corresponding alkyl bromides. google.com These transformations typically proceed via an Sₙ2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry if the alcohol is chiral. google.com

Esterification: As mentioned in the context of derivatization, alcohols react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. google.com The reaction of this compound with a carboxylic acid, typically under acidic catalysis (Fischer esterification), or with a more reactive acyl chloride, would yield the corresponding ester. This reaction is fundamental in synthesizing a wide range of functional molecules.

Table 3: Key Functional Group Transformations for this compound

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | PCC, Swern, Dess-Martin | Ketone |

| Dehydration | H₂SO₄ (conc.), heat; POCl₃, pyridine | Alkene |

| Chlorination | SOCl₂, PCl₅ | Alkyl Chloride |

| Bromination | PBr₃ | Alkyl Bromide |

| Esterification | Carboxylic Acid (H⁺ catalyst); Acyl Chloride | Ester |

Catalytic Transformations Involving 1,1 Diphenylhexan 2 Ol

Enantioselective Catalysis for 1,1-Diphenylhexan-2-ol Synthesis

The creation of the chiral center in 1,1-diphenyl-substituted secondary alcohols represents a key synthetic challenge. The most effective method for this transformation is the catalytic asymmetric addition of a carbon nucleophile to a carbonyl compound, a process that concurrently forms a carbon-carbon bond and a stereocenter nih.gov. Organozinc reagents are particularly favored for this purpose due to their tolerance of various functional groups and the milder reaction conditions they permit compared to organolithium or Grignard reagents nih.govacs.org.

The enantioselective synthesis of chiral alcohols analogous to this compound is typically achieved through the addition of organozinc reagents to aldehydes in the presence of a chiral catalyst. Research has led to the development of highly efficient chiral ligands that create a stereochemically controlled environment around the reacting centers. Prominent among these are catalysts based on 1,1'-bi-2-naphthol (BINOL) nih.govacs.org. For instance, BINOL derivatives with 3,3'-dianisyl substituents have demonstrated high enantioselectivity in diphenylzinc additions to aldehydes nih.gov. Furthermore, incorporating Lewis basic amine groups into the BINOL structure, such as in H8BINOL-amine compounds, has been shown to generate more efficient and broadly applicable catalysts for producing various chiral benzylic alcohols nih.gov. Chiral phosphoramide ligands have also proven essential for promoting these addition reactions, leading to high yields and excellent enantioselectivities .

The general mechanism involves the reaction of the chiral ligand with the organozinc reagent to form a chiral complex. This complex then coordinates with the aldehyde, positioning the carbonyl group in a way that the subsequent nucleophilic attack by the alkyl or aryl group from the zinc reagent occurs preferentially on one face of the aldehyde, resulting in a high enantiomeric excess (ee) of one of the alcohol enantiomers.

| Catalyst/Ligand | Aldehyde Substrate | Organozinc Reagent | Key Findings |

| H8BINOL-amine | Various aromatic and aliphatic aldehydes | Diphenylzinc (in situ from aryl iodides and ZnEt2) | Highly enantioselective and efficient for producing a wide range of chiral benzylic alcohols nih.gov. |

| Chiral Phosphoramide | Aromatic and aliphatic aldehydes & ketones | In situ from Grignard reagents or arylboronic acids | Promotes addition reactions in high yields with high enantioselectivities . |

| Unfunctionalized BINOL with Ti(OiPr)4 | Broad range of aldehydes | Alkynylzinc (in situ from terminal alkynes and ZnEt2) | Catalyzes the addition to produce chiral propargylic alcohols with high enantioselectivity nih.govacs.org. |

| Immobilized Chiral Ligands | Aldehydes and ketones | General organozinc reagents | Allows for easier catalyst separation, recycling, and use in continuous flow reactors, making the process more economical and environmentally benign benthamdirect.com. |

Applications of Homogeneous and Heterogeneous Catalysis in Diphenyl Alcohol Chemistry

Once synthesized, the secondary alcohol group in molecules like this compound can undergo various transformations using both homogeneous and heterogeneous catalysts. Key reactions include oxidation to the corresponding ketone and dehydrogenative coupling.

Homogeneous Catalysis Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for alcohol transformations such as hydrogenations, carbonylations, and oxidations wikipedia.org. A significant area of development is the oxidant-free dehydrogenation of alcohols, which generates a carbonyl compound and hydrogen gas. Pincer-type complexes, particularly those based on ruthenium, are among the most effective catalysts for the base-free and acceptorless dehydrogenation of secondary alcohols acs.org. Mechanistic studies support an inner-sphere pathway where the alcohol coordinates to the metal center, forms a metal-alkoxide intermediate, and then undergoes a turnover-limiting β-hydride elimination to release the ketone product acs.org. A notable feature of these systems is their chemoselectivity; they can selectively oxidize secondary alcohols in the presence of primary alcohols acs.org. During catalysis, the accumulation of the alcohol product can sometimes inhibit catalyst activity by forming stable metal-alkoxide species, which is a crucial consideration in catalyst design and reaction optimization nih.gov.

Heterogeneous Catalysis Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of separation and reusability. They are extensively used for the selective oxidation of alcohols nih.gov. Catalytic systems for these transformations include metal oxides, metal phosphates, and supported transition metals like palladium, gold, copper, and silver acs.orgmdpi.com. For instance, Ag-based catalysts are employed in the gas-phase oxidation of alcohols to produce aldehydes and ketones mdpi.com. The properties of the catalyst, such as its acid-base characteristics, can significantly influence product selectivity in alcohol coupling reactions acs.org.

| Catalyst Type | Catalysis Type | Reaction | Substrate Class | Key Features |

| Ruthenium Pincer Complexes | Homogeneous | Acceptorless Dehydrogenation | Primary and secondary alcohols | High activity and chemoselectivity for secondary alcohols; operates via an inner-sphere mechanism acs.org. |

| Palladium-based Complexes | Homogeneous | Oxidation | Alcohols | Used in processes like the Wacker process for olefin oxidation; can be applied to alcohol oxidation wikipedia.org. |

| Supported Ag Nanoparticles | Heterogeneous | Gas-Phase Oxidation | Monoalcohols (e.g., methanol (B129727), benzyl (B1604629) alcohol) | High productivity and selectivity for aldehydes/ketones at elevated temperatures mdpi.com. |

| PdAu Nanoparticles | Heterogeneous | Aerobic Oxidation | Alcohols | Exhibits a dynamic interplay between heterogeneous and leached homogeneous species during catalysis ub.edu. |

| Metal Oxides (e.g., MgO, Al2O3) | Heterogeneous | Alcohol Coupling (Guerbet Reaction) | Short-chain alcohols | Acid and base properties of the oxide support are critical for controlling product selectivity acs.org. |

Photocatalytic and Electrocatalytic Approaches in this compound Related Transformations

In line with the principles of green chemistry, photocatalytic and electrocatalytic methods offer sustainable alternatives for driving chemical transformations using light or electricity, often under mild conditions and without harsh reagents.

Photocatalytic Approaches Photocatalysis utilizes light to generate highly reactive species on the surface of a catalyst (photocatalyst) to drive chemical reactions. For diphenyl alcohols, a primary application is the selective oxidation to the corresponding ketone. Heterogeneous photocatalysis, using semiconductor materials, is a promising route for such green oxidation processes . Light-driven alcohol splitting, or acceptorless alcohol dehydrogenation, can yield hydrogen and the corresponding carbonyl compound with high selectivity under ambient temperature and visible light irradiation nih.gov. The mechanism typically involves the adsorption of the alcohol onto the semiconductor surface, followed by interaction with photogenerated holes, where the cleavage of the α-C-H bond is often the rate-limiting step nih.gov. Materials like Ni/ZnO have been developed as efficient photocatalysts for the selective oxidation of aryl alcohols using molecular oxygen as the oxidant . Organic dyes, such as thioxanthenone, can also serve as photocatalysts, utilizing air as the oxidant under illumination from simple light sources .

Electrocatalytic Approaches Electrocatalysis uses an electrical potential to overcome the activation energy of a reaction at an electrode surface. The electro-oxidation of benzylic alcohols has gained significant attention as an alternative to the oxygen evolution reaction (OER) in water electrolysis, allowing for the simultaneous production of valuable chemicals and hydrogen gas at a lower potential researchgate.net. This process can be more thermodynamically favorable than water oxidation . Various heterogeneous electrocatalysts, including noble metals and transition metal alloys, have been investigated for this purpose . For example, a CoNi alloy supported on activated carbon has been shown to be a bifunctional electrocatalyst, promoting both the hydrogen evolution reaction at the cathode and the selective oxidation of benzyl alcohol to benzoic acid at the anode . A key advantage of electrocatalysis is the ability to perform oxidations without any external chemical oxidants, which is both atom-economical and environmentally benign mdpi.com. Advanced electrochemical cell designs, such as those using porous anodes with specialized wettability, can even allow for the direct synthesis of high-purity products from concentrated organic substrates ovid.com.

| Approach | Catalyst System | Substrate Class | Transformation | Key Advantages & Findings |

| Photocatalysis | Ni/ZnO Nanoparticles | (Hetero)aryl alcohols | Selective oxidation to aldehydes/ketones | Utilizes visible light and O2 as a green oxidant; catalyst is reusable . |

| Photocatalysis | Thioxanthenone (Organic Dye) | Benzylic alcohols | Oxidation to aldehydes/ketones | Mild protocol using air as the oxidant under household lamps or sunlight . |

| Photocatalysis | Semiconductor-based materials | Alcohols | Acceptorless dehydrogenation | Produces H2 and carbonyls with high selectivity under mild conditions nih.gov. |

| Electrocatalysis | Co0.83Ni0.17/Activated Carbon | Benzyl alcohol | Oxidation to benzoic acid | Bifunctional catalyst that couples alcohol oxidation with H2 evolution, lowering the required cell voltage . |

| Electrocatalysis | Cu-LPOMs@PPAR (3D printed) | Benzyl alcohols | Oxidation to benzaldehyde | Oxidant-free and metal-free conditions; catalyst is recyclable mdpi.com. |

| Electrocatalysis | Various noble and transition metals | Benzyl alcohol derivatives | Oxidation to aldehydes/acids | Serves as a model system for electrocatalytic biomass conversion and provides an alternative to OER researchgate.net. |

Supramolecular Interactions and Assemblies of 1,1 Diphenylhexan 2 Ol

Host-Guest Chemistry with 1,1-Diphenylhexan-2-ol and its Derivatives

Host-guest chemistry involves the formation of complexes where a "host" molecule creates a binding cavity for a "guest" molecule, held together by non-covalent forces. wikipedia.orgnih.gov The components of this compound make it a candidate for participation in such interactions as either a host or a guest.

While specific host-guest studies involving this compound are not widely documented, derivatives containing the diphenylmethanol (B121723) motif have been shown to act as effective hosts. For instance, molecular clips synthesized from diphenylglycoluril create a well-defined cavity. These hosts utilize hydrogen bonding and π-π stacking interactions to bind dihydroxy-substituted aromatic guests within their structure. ru.nl The diphenyl groups form the walls of the molecular clip, highlighting how this structural unit can be incorporated into larger host architectures.

More commonly, a molecule like this compound would function as a "guest" within a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. wikipedia.orgthno.org Cyclodextrins, which are macrocyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for nonpolar guest molecules in aqueous solutions. thno.org The phenyl groups and the n-butyl portion of the hexyl chain of this compound could readily occupy the nonpolar cavity of a host like β-cyclodextrin or γ-cyclodextrin, driven by hydrophobic and van der Waals interactions. thno.org The hydroxyl group could remain near the hydrophilic rim of the host, potentially forming hydrogen bonds with water or the host itself.

Table 1: Structural Features of this compound for Host-Guest Interactions

| Molecular Feature | Potential Role in Host-Guest Chemistry | Type of Interaction |

| Two Phenyl Groups | Can form the walls of a host cavity or act as a hydrophobic guest. | π-π Stacking, Hydrophobic, Van der Waals |

| Hexyl Chain | Functions as a hydrophobic guest moiety. | Hydrophobic, Van der Waals |

| Hydroxyl (-OH) Group | Can act as a hydrogen bond donor/acceptor site for guest binding or to interact with the host's exterior. | Hydrogen Bonding |

Analysis of Hydrogen Bonding and π-π Stacking Interactions in Diphenyl Alcohol Systems

The primary non-covalent forces at play in diphenyl alcohol systems are hydrogen bonds, originating from the hydroxyl group, and π-π stacking interactions, arising from the aromatic phenyl rings.

Hydrogen Bonding: The hydroxyl group of an alcohol is a strong hydrogen bond donor and acceptor. libretexts.org This leads to the formation of intermolecular associations. A detailed infrared (IR) spectroscopy study on 1,1-diphenylethanol (B1581894), a close analogue of this compound, revealed the nature of these hydrogen-bonded structures. In solution (CCl₄), 1,1-diphenylethanol was found to form cyclic dimers at moderate concentrations (0.5 mol/L), which transitioned into cyclic tetramers at higher concentrations. nih.gov In the crystalline state, the molecules are organized exclusively as cyclic tetramers through hydrogen bonds. nih.gov The formation of these H-bonded complexes significantly influences the properties of the alcohol. nih.gov

Further examples are found in more complex systems. Racemic 1,1'-diphenyl-1,1'-(1,1'-ferrocenediyl)diethanol, a diol with two diphenylmethanol units, crystallizes as hydrogen-bonded dimeric aggregates. dcu.ieresearchgate.net These dimers are formed from molecules of the same chirality (two RR or two SS molecules) and are held together by a network of O-H···O hydrogen bonds. dcu.ie

π-π Stacking and Related Interactions: The two phenyl groups in this compound are capable of engaging in various π-interactions, which are crucial for the stabilization of crystal structures and self-assembled systems. rsc.orgmdpi.com These can include face-to-face π-π stacking or edge-to-face (C-H···π) interactions.

Studies on various diphenyl-containing molecules illustrate the importance of these forces.

A rhenium complex featuring a 3,5-diphenyl-bi-(1,2,4-triazole) ligand demonstrates a strong intramolecular π-π stacking interaction, with a centroid-centroid distance of 3.5 Å between the two phenyl rings. rsc.org

In chelate complexes of 4,4-bis(isopropylthio)-1,1-diphenyl-2-azabuta-1,3-diene, the crystal lattice is stabilized by weak noncovalent interactions, including C-H···π interactions and π-π stacking between the phenyl groups of adjacent molecules. mdpi.com

These examples show that the phenyl groups in diphenyl alcohol systems are versatile in their ability to form stabilizing non-covalent bonds, which work in concert with hydrogen bonding to direct molecular organization.

Table 2: Key Non-covalent Interactions in Diphenyl Alcohol Systems

| Interaction Type | Description | Example System |

| Hydrogen Bonding | Occurs between the hydroxyl (-OH) groups of alcohol molecules, leading to dimerization or polymerization. nih.gov | 1,1-Diphenylethanol forms cyclic dimers and tetramers. nih.gov |

| π-π Stacking | Attraction between the electron clouds of aromatic rings, often in a parallel (face-to-face) arrangement. rsc.org | Intramolecular stacking in a diphenyl-bi-(1,2,4-triazole)rhenium complex. rsc.org |

| Edge-to-Face (C-H···π) | Interaction between a C-H bond of one phenyl ring and the π-face of another. | Observed in the crystal packing of a synthetic cathinone (B1664624) derivative. nih.gov |

Self-Assembly and Ordered Structures involving this compound Analogues

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.govnih.gov Analogues of this compound demonstrate a clear propensity for forming such higher-order assemblies.

The formation of cyclic dimers and tetramers by 1,1-diphenylethanol is a prime example of discrete self-assembly. nih.gov The process is driven by the highly directional nature of hydrogen bonds, leading to well-defined, non-polymeric supramolecular structures. nih.gov

On a larger scale, the interplay of different weak interactions can lead to the formation of extended nanostructures. A study of diphenyl ether derivatives bearing different length alkoxy chains showed that these molecules self-assemble into highly ordered nanofeathers in certain solvents. nih.gov These assemblies, which form thermoreversible organogels, are stabilized by a combination of van der Waals interactions between the long alkyl chains and π-stacking of the diphenyl ether cores. nih.gov This illustrates how the balance between different non-covalent forces can be tuned by modifying the aliphatic portion of the molecule, a principle directly applicable to this compound with its hexyl chain.

The utility of diphenyl alcohol derivatives in creating ordered structures extends to surface science. A trialkoxysilane was functionalized with a bulky (2-chlorophenyl)diphenyl methanol (B129727) protecting group. acs.orgnih.govresearchgate.net This large headgroup was designed to facilitate the formation of low-density, self-assembled monolayers (SAMs) on silica (B1680970) substrates. acs.orgnih.gov The space-filling nature of the diphenyl methanol group controlled the packing density of the molecules on the surface, demonstrating a sophisticated application of self-assembly principles. acs.orgnih.gov

Table 3: Self-Assembly Behavior of this compound Analogues

| Analogue | Driving Interactions | Resulting Structure |

| 1,1-Diphenylethanol | Hydrogen Bonding | Cyclic dimers and tetramers. nih.gov |

| Alkoxy-substituted Diphenyl Ethers | π-π Stacking, Van der Waals | Nanofeathers, nanofibers, and nanosheets forming organogels. nih.gov |

| (2-chlorophenyl)diphenyl methanol-functionalized silane | Covalent surface attachment, Steric hindrance | Low-density self-assembled monolayers (SAMs). acs.orgnih.gov |

| Tetraphenol derivative | Hydrogen Bonding (O-H···O, O-H···N) | Hydrogen-bonded eight-membered cyclic structures and extended 3D lattices. acs.org |

Conclusion and Future Outlook in 1,1 Diphenylhexan 2 Ol Research

Summary of Key Academic Advancements

A comprehensive search of scholarly articles and chemical databases reveals a significant lack of dedicated research on 1,1-Diphenylhexan-2-ol. While the compound is listed in chemical catalogs and databases, providing basic information such as its molecular formula and weight, there are no notable academic advancements to report. No peer-reviewed studies detailing novel synthetic routes, mechanistic investigations, or specific applications in fields like catalysis, materials science, or pharmacology could be identified. The scientific community's focus appears to have been directed towards other structurally related diaryl alcohols or substituted hexanols with more pronounced biological or material properties.

Emerging Trends and Unexplored Avenues for this compound Studies

Given the absence of existing research, the entire field of this compound chemistry remains an unexplored avenue. Emerging trends in organic synthesis and materials science, however, can suggest potential areas of future study for this compound.

Potential Research Areas: